molecular formula C7H11N3 B025525 2,4-Pyridinedimethanamine CAS No. 105250-18-8

2,4-Pyridinedimethanamine

Cat. No.: B025525
CAS No.: 105250-18-8
M. Wt: 137.18 g/mol
InChI Key: GXHOGVGNEYUPMW-UHFFFAOYSA-N
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Description

2,4-Pyridinedimethanamine (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring two methylamine (-CH2NH2) groups at the 2- and 4-positions of the pyridine ring. This structural motif confers unique chemical properties, such as enhanced basicity and coordination capacity, making it valuable in coordination chemistry, pharmaceutical synthesis, and materials science.

Properties

CAS No.

105250-18-8

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

[2-(aminomethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H11N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5,8-9H2

InChI Key

GXHOGVGNEYUPMW-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1CN)CN

Canonical SMILES

C1=CN=C(C=C1CN)CN

Synonyms

2,4-Pyridinedimethanamine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

2,6-Pyridinedimethanamine (CAS: 686722-41-8)

  • Structure : Substitution at 2- and 6-positions of the pyridine ring, with bulky tert-butylphenyl groups attached to the amine moieties .
  • Molecular Formula : C81H95N3 (vs. hypothetical C7H11N3 for unmodified 2,4-Pyridinedimethanamine).
  • Key Differences :
    • Steric Effects : The 2,6-isomer’s bulky substituents hinder coordination to metal centers compared to the 2,4-isomer, which may have less steric hindrance.
    • Applications : The 2,6-derivative’s large molecular weight (1110.64 g/mol) suggests use in supramolecular chemistry or catalysis, whereas the 2,4-isomer’s simpler structure may favor pharmaceutical intermediates .

Pyridine-2,4-diyldimethanol (CAS: 21071-04-5)

  • Structure : Features hydroxyl (-CH2OH) groups at the 2- and 4-positions instead of methylamine groups .
  • Molecular Formula: C7H9NO2 (vs. C7H11N3 for this compound).
  • Key Differences: Reactivity: The hydroxyl groups enable hydrogen bonding and esterification, while the amine groups in this compound facilitate nucleophilic reactions and metal coordination. Toxicity: Pyridine-2,4-diyldimethanol requires stringent safety protocols (e.g., skin/eye rinsing) due to irritancy risks , whereas amine-containing analogs may exhibit different toxicity profiles.

Physicochemical Properties

Hypothetical comparisons based on structural analogs:

Property This compound (Estimated) 2,6-Pyridinedimethanamine Pyridine-2,4-diyldimethanol
Molecular Weight ~139.2 g/mol 1110.64 g/mol 139.15 g/mol
Functional Groups -CH2NH2 -CH2NH2 -CH2OH
Basicity (pKa) Higher (amine groups) Lower (steric hindrance) Neutral (hydroxyl groups)
Coordination Ability Strong (bidentate ligand) Weak (bulky substituents) Moderate (via hydroxyls)

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